molecular formula C15H14BrFO B6289531 2-Bromo-4-(1-(4-fluorophenyl)ethyl)-1-methoxybenzene CAS No. 2484888-83-5

2-Bromo-4-(1-(4-fluorophenyl)ethyl)-1-methoxybenzene

Cat. No. B6289531
CAS RN: 2484888-83-5
M. Wt: 309.17 g/mol
InChI Key: RADXUQWAXXUDNI-UHFFFAOYSA-N
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Description

2-Bromo-4-(1-(4-fluorophenyl)ethyl)-1-methoxybenzene is a chemical compound. It is also known by other names such as p-Fluorophenacyl bromide, ω-Bromo-4-fluoroacetophenone, 4-Fluorophenacyl bromide, Ethanone, 2-bromo-1-(4-fluorophenyl)-, Acetophenone, 2-bromo-4’-fluoro-, and 2-bromo-1-(4-fluorophenyl)ethan-1-one .


Synthesis Analysis

The synthesis of 2-Bromo-4’-fluoroacetophenone is typically achieved through the Friedel-Crafts acylation of 2-bromo-4-fluorobenzoyl chloride with ethyl acetate in the presence of an aluminum chloride catalyst.


Molecular Structure Analysis

The molecular structure of this compound can be represented by the formula C8H6BrFO. It has a molecular weight of 217.035 . The 3D structure of this compound can be viewed using specific software .


Physical And Chemical Properties Analysis

2-Bromo-4’-fluoroacetophenone is a white crystalline solid with a melting point of 37-39°C and a boiling point of 255-257°C. It has a molecular weight of 261.08 g/mol and a density of 1.554 g/cm3. The compound is highly soluble in organic solvents such as ethanol, methanol, acetone, and chloroform.

Scientific Research Applications

Synthesis and Material Applications

2-Bromo-4-(1-(4-fluorophenyl)ethyl)-1-methoxybenzene is a compound of interest in the synthesis of other complex molecules and materials, particularly in the context of organic and medicinal chemistry. Although direct studies on this specific compound are not readily available, research on closely related compounds suggests its potential utility in the synthesis of pharmaceuticals and materials with unique properties.

For example, the practical synthesis of 2-fluoro-4-bromobiphenyl, a key intermediate for the manufacture of flurbiprofen, highlights the significance of brominated and fluorinated biphenyls in drug synthesis and material science. The development of efficient synthesis methods for such compounds is crucial for large-scale production and environmental safety (Yanan Qiu et al., 2009).

Environmental Impact and Safety

Research on novel brominated flame retardants (NBFRs) underscores the growing concern over the environmental impact of brominated compounds. These substances, which include various brominated and fluorinated molecules, have been detected in indoor air, dust, and consumer goods, raising questions about their occurrence, environmental fate, and toxicity. This body of research calls for more comprehensive studies on such compounds to better understand their environmental and health implications (E. A. Zuiderveen et al., 2020).

Safety and Hazards

This compound is considered hazardous. It causes severe skin burns and eye damage. It is advised to avoid breathing its dust, fume, gas, mist, vapors, or spray. Contact with skin and eyes should be avoided. Use of personal protective equipment and chemical impermeable gloves is recommended. It should be stored in a well-ventilated place and disposed of to an approved waste disposal plant . Ingestion causes severe swelling, severe damage to the delicate tissue, and danger of perforation .

properties

IUPAC Name

2-bromo-4-[1-(4-fluorophenyl)ethyl]-1-methoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrFO/c1-10(11-3-6-13(17)7-4-11)12-5-8-15(18-2)14(16)9-12/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RADXUQWAXXUDNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)F)C2=CC(=C(C=C2)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrFO
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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